7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound with a carbazole backbone. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The reaction conditions often include the use of oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole backbone.
Substitution: Substitution reactions can introduce different substituents at various positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
Scientific Research Applications
7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has shown potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Its derivatives are being explored for their hypoglycemic and hypolipidemic activities.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-tetrahydro-1H-carbazol-1-one
- 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione
Uniqueness
7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its amino group at the 7th position, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
7-amino-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPRWBIYAAFWNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587993 |
Source
|
Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-69-0 |
Source
|
Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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